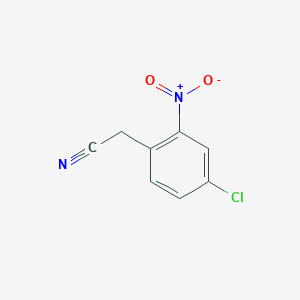

2-(4-Chloro-2-nitrophenyl)acetonitrile

Descripción

Contextual Significance in Contemporary Organic Chemistry

In modern drug discovery and materials science, the efficient synthesis of functionalized heterocyclic scaffolds is a paramount objective. Compounds bearing the indazole and indole (B1671886) skeletons, for instance, are prevalent in a multitude of biologically active molecules, including potent kinase inhibitors used in oncology. semanticscholar.orgnih.goved.ac.uk The strategic importance of 2-(4-Chloro-2-nitrophenyl)acetonitrile lies in its role as a key intermediate for accessing these valuable structures. The presence of the ortho-nitro group relative to the cyanomethyl substituent is particularly crucial, as it enables intramolecular cyclization reactions to form nitrogen-containing heterocycles. nih.govwvu.edu

The synthesis of 3-aminoindazoles, a privileged class of heterocycles, often utilizes ortho-halobenzonitriles or ortho-nitrobenzonitriles as starting materials. semanticscholar.org Specifically, the reaction of a 2-nitrobenzonitrile (B147312) derivative with hydrazine (B178648) can lead to the formation of a 3-aminoindazole ring system. semanticscholar.org This positions 2-(4-Chloro-2-nitrophenyl)acetonitrile as a valuable precursor for generating libraries of substituted indazoles for screening in drug discovery programs.

Overview of Structural Features Influencing Reactivity (Chloro, Nitro, and Acetonitrile (B52724) Moieties)

The chemical behavior of 2-(4-Chloro-2-nitrophenyl)acetonitrile is dictated by the interplay of its three key functional groups. Each moiety imparts distinct electronic and steric properties to the molecule, allowing for selective transformations at different sites.

The Chloro Group: The chlorine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring. It also serves as a potential site for nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with more activated halogens like fluorine. Its presence on the ring provides a handle for further functionalization in the later stages of a synthetic sequence.

The Nitro Group: The ortho-nitro group is the most influential functional group in directing the synthetic utility of this compound. Its strong electron-withdrawing nature activates the aromatic ring and makes the benzylic protons of the acetonitrile group more acidic. mdpi.com Crucially, the nitro group is a versatile precursor to an amino group through reduction. This transformation is the cornerstone of many synthetic strategies, as the newly formed amino group can readily participate in intramolecular cyclization with the adjacent cyanomethyl group to form heterocyclic rings like indazoles and indoles. nih.govresearchgate.netresearchgate.net

The Acetonitrile Moiety: The acetonitrile group (-CH₂CN) is a highly versatile functional unit. The methylene (B1212753) protons are activated by both the adjacent aromatic ring and the electron-withdrawing cyano and nitro groups, making them susceptible to deprotonation by a base. The resulting carbanion can act as a nucleophile. The nitrile group itself can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. A key reaction of nitriles in this context is the intramolecular Thorpe-Ziegler reaction, where a dinitrile undergoes base-catalyzed condensation to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgsynarchive.comlscollege.ac.inchem-station.com This reactivity is fundamental to the formation of five- or six-membered rings.

The strategic placement of these three groups on the phenyl ring creates a molecule primed for sequential and regioselective reactions, making 2-(4-Chloro-2-nitrophenyl)acetonitrile a powerful tool in the arsenal (B13267) of the synthetic organic chemist.

Representative Synthetic Transformations

The utility of ortho-nitroacetonitrile compounds is well-documented in the synthesis of heterocyclic systems. The following table illustrates typical reaction conditions for the reductive cyclization of related substrates, which are analogous to the expected reactivity of 2-(4-Chloro-2-nitrophenyl)acetonitrile.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dichlorobenzonitrile | Hydrazine hydrate (B1144303), n-butanol, reflux | 4-Chloro-1H-indazol-3-amine | 95% | semanticscholar.org |

| Methyl-2-(4-chloro-2-nitrophenyl)acrylate | 2-Trimethylsiloxy-1,3-butadiene, o-xylene; then HCl/THF | Methyl 1-(4-Chloro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | Not Reported | nih.gov |

| 2-Nitrotoluene | 1. Formaldehyde, alkaline conditions; 2. Raney Ni | Indole | 78% (overall) | researchgate.net |

| 2-Nitroarylhalides | p-Tosylhydrazones, Pd-catalyst, CO | 2,3-Disubstituted indoles | Good | wvu.edu |

This table presents data for analogous compounds to illustrate the typical reactivity and synthetic applications of the 2-(4-Chloro-2-nitrophenyl)acetonitrile scaffold.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H5ClN2O2 |

|---|---|

Peso molecular |

196.59 g/mol |

Nombre IUPAC |

2-(4-chloro-2-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |

Clave InChI |

LLMNPCDIPYPKHC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC#N |

Origen del producto |

United States |

Synthetic Methodologies and Route Design for 2 4 Chloro 2 Nitrophenyl Acetonitrile

Established Synthetic Pathways

Established methods for synthesizing 2-(4-chloro-2-nitrophenyl)acetonitrile are well-documented, providing reliable, albeit sometimes lengthy, routes to the desired product.

Nucleophilic Substitution Reactions with Cyano Compounds

A primary and straightforward method for the synthesis of 2-(4-chloro-2-nitrophenyl)acetonitrile involves the nucleophilic substitution reaction of a suitable benzyl (B1604629) halide with a cyanide salt. chemguide.co.ukyoutube.com In this approach, 4-chloro-2-nitrobenzyl halide (commonly bromide or chloride) is treated with a cyanide source, such as sodium cyanide or potassium cyanide. youtube.com The reaction is typically carried out in a polar aprotic solvent like ethanol (B145695) or acetone (B3395972) to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism. chemguide.co.ukyoutube.com

The general reaction scheme is as follows:

The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by the cyanide ion. youtube.comvedantu.com A catalyst, such as potassium iodide, can be employed to facilitate the reaction, particularly when starting with a benzyl chloride, by an in-situ halogen exchange to the more reactive benzyl iodide. youtube.com

Alkylation of Substituted Anilines with Chloroacetonitrile (B46850)

Another synthetic strategy involves the alkylation of a substituted aniline (B41778) derivative with chloroacetonitrile. researchgate.netresearchgate.net While direct alkylation of 4-chloro-2-nitroaniline (B28928) with chloroacetonitrile is not a commonly reported primary route, the underlying principle of N-alkylation followed by further transformations is a valid synthetic consideration in broader contexts. researchgate.net The synthesis of chloroacetonitrile itself is typically achieved through the dehydration of chloroacetamide using a dehydrating agent like phosphorus pentoxide. orgsyn.org

Alkylation reactions of anilines can sometimes be challenging due to the potential for multiple alkylations and the need for a suitable base to deprotonate the aniline nitrogen. researchgate.net

Nitration-Based Approaches and Regioselectivity Considerations

The synthesis of 2-(4-chloro-2-nitrophenyl)acetonitrile can also be approached through the nitration of a precursor such as 4-chlorophenylacetonitrile. scirp.orgscirp.org The directing effects of the substituents on the benzene (B151609) ring are crucial for achieving the desired regioselectivity. The chloro group is an ortho-, para-director, while the cyanomethyl group is a meta-director. However, the activating/deactivating properties of these groups and the reaction conditions will ultimately determine the position of the incoming nitro group. nih.govfrontiersin.org

Computational studies and experimental evidence suggest that the formation of the σ-complex is often the rate-limiting step in electrophilic aromatic nitration. nih.gov The choice of nitrating agent (e.g., nitric acid, acetyl nitrate) and the presence of a catalyst can significantly influence the reaction's outcome and the distribution of isomers. researchgate.net Achieving high regioselectivity for the desired 2-nitro isomer can be challenging due to the formation of other isomers. nih.gov

Multi-step Synthetic Sequences from Halogenated Precursors

Multi-step synthetic sequences starting from readily available halogenated precursors offer a versatile approach to 2-(4-chloro-2-nitrophenyl)acetonitrile. flinders.edu.au A common starting material is 2,5-dichloronitrobenzene. sciencemadness.org This can be hydrolyzed to 4-chloro-2-nitrophenol, which can then be converted to the target molecule through a series of steps. sciencemadness.orggoogle.com

Innovative Synthetic Approaches and Process Optimization

Recent research has focused on developing more efficient and sustainable methods for the synthesis of 2-(4-chloro-2-nitrophenyl)acetonitrile and related compounds, with a particular emphasis on catalytic methods.

Catalytic Methods for Cyanomethylation

Catalytic methods for cyanomethylation represent a significant advancement in the synthesis of arylacetonitriles. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for forming carbon-carbon bonds. rsc.org While specific examples for the direct catalytic cyanomethylation to form 2-(4-chloro-2-nitrophenyl)acetonitrile are not extensively detailed in the provided context, the general principles of palladium-catalyzed coupling of aryl halides with a cyanomethyl source are well-established. rsc.org

These catalytic approaches often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional stoichiometric methods. The development of novel catalyst systems continues to be an active area of research to improve the efficiency and applicability of these reactions.

Data Tables

Table 1: Starting Materials and Reagents for Established Synthetic Pathways

| Synthetic Pathway | Starting Material(s) | Key Reagent(s) |

| Nucleophilic Substitution | 4-Chloro-2-nitrobenzyl halide | Sodium cyanide or Potassium cyanide |

| Alkylation of Anilines | 4-Chloro-2-nitroaniline | Chloroacetonitrile |

| Nitration | 4-Chlorophenylacetonitrile | Nitrating agent (e.g., Nitric acid) |

| Multi-step Synthesis | 2,5-Dichloronitrobenzene | Sodium hydroxide (B78521), Hydrazine (B178648), etc. |

Electrochemical Synthesis Techniques

Electrochemical methods offer a green and sustainable alternative to conventional synthesis, utilizing electricity as a traceless reagent to drive chemical reactions. While direct electrochemical synthesis of 2-(4-chloro-2-nitrophenyl)acetonitrile is not extensively documented in dedicated studies, the principles can be inferred from related transformations involving benzyl halides and electrochemical cyanation.

Electrochemical reduction of benzyl halides at silver or glassy carbon electrodes has been shown to proceed via an irreversible electron transfer that is concerted with the cleavage of the carbon-halogen bond. researchgate.net This process generates a benzyl radical or anion, which can then react with a cyanide source. Silver electrodes have demonstrated significant catalytic activity, lowering the reduction potential required for the C-X bond cleavage. researchgate.net For the synthesis of 2-(4-chloro-2-nitrophenyl)acetonitrile, a potential pathway would involve the electrochemical reduction of 4-chloro-2-nitrobenzyl chloride or bromide in the presence of a cyanide salt. The electrochemically generated benzylic intermediate would then be trapped by the cyanide ion to form the desired product.

Furthermore, electrochemical strategies can facilitate C-H bond activation, offering pathways that avoid pre-functionalized starting materials. For instance, electrochemical-induced benzyl C-H amination has been reported to proceed via aroyloxy radical-mediated hydrogen atom transfer (HAT). rsc.org A similar conceptual approach could be envisioned for cyanomethylation, where acetonitrile (B52724) itself acts as the source of the cyanomethyl group under electrochemical conditions. mdpi.com Such methods are characterized by mild reaction conditions, high atom economy, and the use of inexpensive and sustainable electrode materials. rsc.org

Table 1: Comparison of Electrode Materials in Benzyl Halide Reduction

| Electrode Material | Reduction Potential Shift (vs. GC) | Catalytic Effect | Reference |

| Silver (Ag) | 0.45–0.72 V (positive shift) | High | researchgate.net |

| Glassy Carbon (GC) | Baseline | Low | researchgate.net |

| Platinum (Pt) | Comparable to GC | Low | researchgate.net |

This table is generated based on data from analogous benzyl halide reductions and illustrates the potential advantages of specific electrode materials.

Solvent-Free or Green Chemistry Synthetic Adaptations

In line with the principles of green chemistry, synthetic adaptations for preparing 2-(4-chloro-2-nitrophenyl)acetonitrile focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key approaches include microwave-assisted synthesis and phase-transfer catalysis, which can often be performed under solvent-free or reduced-solvent conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times and increasing yields compared to conventional heating. anton-paar.comyoutube.com The internal, rapid heating of polar substances by microwaves can accelerate reactions that are otherwise slow, such as nucleophilic substitutions on benzylic systems. youtube.com A plausible green synthesis of 2-(4-chloro-2-nitrophenyl)acetonitrile would involve the reaction of 4-chloro-2-nitrobenzyl chloride with a cyanide source, such as potassium cyanide or the less toxic potassium ferrocyanide, adsorbed onto a solid support like basic alumina. cem.comsciencemadness.org This solvent-free approach, enhanced by microwave irradiation, could lead to a rapid and efficient synthesis with a simplified work-up procedure. cem.comnih.gov

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a well-established green methodology for facilitating reactions between reagents in immiscible phases, thereby eliminating the need for expensive, and often toxic, homogeneous solvents. fzgxjckxxb.comresearchgate.netbiomedres.us The synthesis of phenylacetonitriles via the alkylation of a cyanide source with benzyl halides is a classic application of PTC. crdeepjournal.org In the case of 2-(4-chloro-2-nitrophenyl)acetonitrile, the reaction would involve an aqueous solution of a cyanide salt and an organic phase (or neat) containing the 4-chloro-2-nitrobenzyl halide. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride), transports the cyanide anion from the aqueous phase to the organic phase to react with the benzyl halide. biomedres.uscrdeepjournal.org This method offers high yields, mild reaction conditions, and a significant reduction in organic solvent waste. researchgate.nettaylorandfrancis.com

Table 2: Green Chemistry Approaches for Arylacetonitrile Synthesis

| Technique | Key Advantages | Typical Conditions | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, solvent-free potential. | Solid support (e.g., alumina), neat reaction mixture. | anton-paar.comyoutube.comcem.com |

| Phase-Transfer Catalysis (PTC) | Avoids hazardous solvents, mild conditions, high yields. | Biphasic system (aqueous/organic), quaternary ammonium salt catalyst. | fzgxjckxxb.comcrdeepjournal.org |

Precursor Chemistry and Feedstock Considerations

The selection of appropriate starting materials is fundamental to designing an effective synthetic route for 2-(4-chloro-2-nitrophenyl)acetonitrile. The precursors must provide the key structural components: the substituted aromatic ring and the cyanomethyl group.

Role of Substituted Benzyl Halides and Nitrobenzyl Chlorides

Substituted benzyl halides, specifically 4-chloro-2-nitrobenzyl chloride or bromide, are primary precursors for the synthesis of 2-(4-chloro-2-nitrophenyl)acetonitrile. The benzyl halide structure is ideal for nucleophilic substitution (SN2) reactions, where the halogen atom serves as an excellent leaving group.

The presence of the nitro group (—NO₂) at the ortho position and the chloro group (—Cl) at the para position on the benzene ring significantly influences the reactivity of the benzylic carbon. The strong electron-withdrawing nature of the nitro group activates the benzylic position, making it more susceptible to nucleophilic attack by the cyanide ion. The typical synthesis involves the reaction of 4-chloro-2-nitrobenzyl halide with a cyanide salt. wikipedia.org A direct synthetic analogue is found in the preparation of 2-(4-fluoro-2-nitrophenyl)acetonitrile, which is synthesized from 1-(bromomethyl)-4-fluoro-2-nitrobenzene and trimethylsilyl (B98337) cyanide (TMSCN) in the presence of potassium carbonate in acetonitrile. rsc.org This reaction highlights the utility of the nitro-substituted benzyl halide as a key electrophilic precursor.

The reaction is a standard SN2-type cyanation, where a cyanide nucleophile displaces the halide from the benzylic carbon. wikipedia.org The choice of halide (Cl, Br, I) can affect the reaction rate, with iodides generally being the most reactive, although this can sometimes lead to side reactions. taylorandfrancis.com

Utilization of Acetonitrile as a C2 Building Block and Cyanide Source

While traditional methods for synthesizing arylacetonitriles rely on toxic cyanide salts (e.g., NaCN, KCN), modern approaches explore the use of acetonitrile (CH₃CN) as a safer and more versatile C2 building block and a source of the cyanomethyl group (•CH₂CN). mdpi.com

Acetonitrile can participate in reactions through several mechanisms. In one approach, radical-mediated reactions can generate a cyanomethyl radical (•CH₂CN). This radical can then be coupled with an aromatic substrate. For instance, iron-catalyzed cross-dehydrogenative coupling allows for the direct cyanomethylation of arylamines with acetonitrile, demonstrating a green and atom-economical pathway. acs.org Photochemical methods have also been used to achieve aromatic cyanomethylation via the formation of radical cations. acs.org

Transition-metal-free conditions have been developed for the cyanomethylation of various substrates using an oxidant like tert-butyl peroxybenzoate (TBPB) to generate the cyanomethyl radical from acetonitrile. nih.gov Furthermore, electrochemical methods are particularly promising for activating acetonitrile. Its good conductivity and favorable redox properties allow it to serve as both a solvent and a reactant in electrochemical syntheses, including cyanomethylation and amidation reactions. mdpi.com These advanced methods provide a direct route to incorporating the -CH₂CN unit, bypassing the need for a two-step process involving prior halogenation of a toluene (B28343) derivative followed by cyanation.

Table 3: Comparison of Cyanide Sources

| Cyanide Source | Form | Toxicity | Role in Synthesis | Reference |

| Sodium/Potassium Cyanide | Salt (NaCN/KCN) | High | Nucleophilic cyanide ion (CN⁻) | wikipedia.org |

| Potassium Ferrocyanide | Complex salt (K₄[Fe(CN)₆]) | Low | Non-toxic cyanide source | sciencemadness.orggoogle.com |

| Acetonitrile | Liquid (CH₃CN) | Moderate | Cyanomethyl radical (•CH₂CN) or anion (:CH₂CN)⁻ | mdpi.comacs.org |

Chemical Reactivity and Mechanistic Studies of 2 4 Chloro 2 Nitrophenyl Acetonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways

The aromatic ring of 2-(4-chloro-2-nitrophenyl)acetonitrile is electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is primarily channeled through the SNAr mechanism, which typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. pressbooks.pubyoutube.com

The carbon atom bonded to the chlorine atom is the principal site for nucleophilic attack. The presence of the nitro group at the ortho position and the cyanomethyl group at the para position relative to the site of attack significantly influences this reactivity.

Nitrogen-centered nucleophiles, such as primary and secondary amines, readily displace the chloride in SNAr reactions. Kinetic studies on similar substrates, like 4-chloro-2-nitrophenyl benzoates, with various cyclic secondary amines (e.g., piperidine, morpholine) in solvents like acetonitrile (B52724) have been extensively performed. koreascience.krresearchgate.net These studies show that the reaction proceeds efficiently, with the rate being dependent on the basicity and concentration of the amine. researchgate.netresearchgate.net For 2-(4-chloro-2-nitrophenyl)acetonitrile, the reaction with an amine would proceed via nucleophilic attack at the C-Cl bond, leading to the formation of a substituted 2-(2-nitro-4-aminophenyl)acetonitrile derivative. The reaction is often base-catalyzed, where a second molecule of the amine can facilitate the deprotonation of the intermediate. researchgate.net

Table 1: Representative Reaction Conditions for Aminolysis of Activated Aryl Chlorides

| Nucleophile | Substrate Type | Solvent | Conditions | Outcome | Reference |

| Piperidine | 4-Chloro-2-nitrophenyl benzoate | Acetonitrile | 25.0 ± 0.1 °C | Concerted SNAr | koreascience.kr |

| Cyclic Amines | 2-Chloro-4-nitrophenyl benzoate | 80 mol % H₂O / 20 mol % DMSO | 25.0 ± 0.1 °C | Stepwise SNAr | researchgate.net |

| Aniline (B41778) | Phenyl 2,4,6-trinitrophenyl ethers | Acetonitrile | Not specified | Stepwise SNAr | researchgate.net |

| Ammonia (B1221849) | Propanal | Acetonitrile | Not specified | Forms hexahydrotriazine | rsc.org |

Sulfur-centered nucleophiles, such as thiols and thiophenolates, are also highly effective in displacing the chloro group in activated aryl halides. nih.govresearchgate.net Thiophenols are potent nucleophiles for SNAr reactions due to the high polarizability of sulfur. The reaction of 2-(4-chloro-2-nitrophenyl)acetonitrile with a nucleophile like sodium thiophenoxide would yield 2-(2-nitro-4-(phenylthio)phenyl)acetonitrile. Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene with various biothiols have shown that the sulfur atom is the nucleophilic center, leading to a single kinetic product. researchgate.netnih.gov

The mechanism of SNAr reactions can be either a two-step (addition-elimination) process involving a discrete Meisenheimer complex intermediate or a concerted process where bond formation and bond breaking occur in a single step. researchgate.netstackexchange.com The specific pathway depends on factors like the leaving group, the stability of the intermediate, and the solvent. koreascience.kr

For substrates with good leaving groups like chloride and a highly activated ring, the mechanism can be borderline or concerted. researchgate.netstackexchange.com Kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl benzoates in acetonitrile suggest a concerted mechanism, as the instability of the potential zwitterionic tetrahedral intermediate in the non-polar solvent disfavors a stepwise pathway. koreascience.kr Conversely, in more polar, aqueous media, the same reactions often proceed through a stepwise mechanism where the more stable intermediate can be formed. koreascience.krresearchgate.net Given the structure of 2-(4-chloro-2-nitrophenyl)acetonitrile, with a chloride leaving group, its reactions in aprotic solvents like acetonitrile are likely to favor a concerted or borderline mechanism. koreascience.krresearchgate.net

Table 2: Factors Influencing SNAr Mechanism

| Factor | Favors Stepwise Mechanism | Favors Concerted Mechanism | Rationale | Reference |

| Leaving Group | Poor (e.g., Fluoride) | Good (e.g., Chloride, Bromide) | A poor leaving group slows the elimination step, allowing the Meisenheimer complex to exist as a true intermediate. | researchgate.netstackexchange.com |

| Ring Activation | Very high (e.g., trinitro) | Moderate | Extremely strong EWGs highly stabilize the Meisenheimer intermediate. | researchgate.netstackexchange.com |

| Solvent | Polar, protic | Aprotic | Polar solvents can stabilize the charged intermediate. | koreascience.kr |

| Nucleophile | Strong, charged | Neutral | Stronger nucleophiles favor the formation of the intermediate. | nih.gov |

While less common than halide displacement, the nitro group can also function as a leaving group in SNAr reactions, particularly when the aromatic ring is exceptionally electron-deficient. stackexchange.comrsc.org The ability of the nitro group to be displaced is due to its strong electron-withdrawing nature. stackexchange.com For 2-(4-chloro-2-nitrophenyl)acetonitrile, nucleophilic attack could theoretically occur at the carbon bearing the nitro group. However, the displacement of chloride is generally much more favorable. The typical leaving group order in activated systems is F > NO₂ > Cl ≈ Br > I. nih.gov Therefore, while possible under specific conditions or with certain nucleophiles, substitution of the nitro group would likely be a minor pathway compared to the displacement of the chloro group.

The high reactivity of 2-(4-chloro-2-nitrophenyl)acetonitrile in SNAr reactions is a direct consequence of the powerful electron-withdrawing groups (EWGs) attached to the aromatic ring. pressbooks.pubaskfilo.com For an SNAr reaction to proceed, the electron density of the ring must be significantly reduced to facilitate the initial nucleophilic attack. libretexts.org

The nitro (-NO₂) group, being a very strong EWG, plays the most critical role. Its position ortho to the chloro leaving group is crucial. During the formation of the Meisenheimer intermediate, the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. pressbooks.pubyoutube.comchemicalforums.com This delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy of the reaction. pressbooks.pubyoutube.com

Reactivity at the Chloro-Substituted Aromatic Ring Position

Transformations of the Nitro Group

The nitroaromatic group is a versatile functional group that can undergo various transformations, most notably reduction to yield amino derivatives.

The reduction of the aromatic nitro group in 2-(4-chloro-2-nitrophenyl)acetonitrile to the corresponding amine, 2-(2-amino-4-chlorophenyl)acetonitrile, is a key transformation. This product serves as an important intermediate in the synthesis of various heterocyclic compounds. Several reductive methods have been applied to structurally similar nitrophenyl derivatives, demonstrating viable pathways for this conversion.

Commonly employed methods involve catalytic hydrogenation or chemical reducing agents. For instance, processes for related compounds have utilized reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst or alkali metal sulfides. google.comgoogle.com These methods are effective in selectively reducing the nitro group without affecting the nitrile or the chloro substituent. The choice of reagent and reaction conditions can be optimized to achieve high yields and purity.

Below is a table summarizing typical reductive conditions reported for analogous compounds.

| Reagent | Catalyst/Medium | Temperature | Outcome | Reference |

| Hydrazine Hydrate | Catalyst and Carrier in Solvent | 60-80 °C | Reduction of Nitro Group | google.com |

| Sodium Hydrosulfide | Methanol/Water | Room Temperature to Reflux | Reduction of Nitro Group | google.com |

| Catalytic Hydrogenation | Pd/C | Ambient | Reduction of Nitro Group | acs.org |

This table is illustrative of common methods for nitro group reduction on related aromatic systems.

The reaction typically proceeds via intermediate stages, including the formation of nitroso and hydroxylamine species, before the final amine is produced. Careful control of the reaction conditions is necessary to ensure the reaction goes to completion and to minimize side reactions.

The electrochemical reduction of nitroaromatic compounds is a well-studied process that offers a green alternative to chemical reagents. rsc.org For compounds like 2-(4-chloro-2-nitrophenyl)acetonitrile, the reduction process on a cathode involves a sequence of electron and proton transfer steps. The first electron uptake typically occurs at the nitroaromatic group, which is the most electrophilic site in the molecule. researchgate.net

Cyclic voltammetry studies on similar nitroaromatic compounds reveal that the reduction is often an irreversible, multi-electron process. The general mechanism proceeds as follows:

Nitro to Nitro Radical Anion: The initial step is a one-electron transfer to form a nitro radical anion.

Formation of Nitroso Intermediate: This radical anion is protonated and subsequently loses a water molecule to form a nitrosoaromatic species.

Formation of Hydroxylamine: The nitroso intermediate is further reduced in a two-electron, two-proton step to yield a hydroxylamine derivative.

Final Reduction to Amine: The final step is the reduction of the hydroxylamine to the corresponding primary amine, which also involves a two-electron, two-proton transfer. acs.org

The precise potentials at which these reductions occur are dependent on the electrode material, solvent, and pH of the medium. rsc.orgnih.gov For 2-(4-chloro-2-nitrophenyl)acetonitrile, the presence of electron-withdrawing chloro and cyanomethyl groups would likely facilitate the initial electron transfer, making its reduction potential less negative compared to unsubstituted nitrobenzene.

Reactivity of the Acetonitrile (Cyanomethyl) Moiety

The acetonitrile group (-CH₂CN) exhibits its own distinct reactivity, primarily centered on the acidity of the alpha-carbon and the transformations of the nitrile function.

The methylene (B1212753) (-CH₂-) protons of the cyanomethyl group in 2-(4-chloro-2-nitrophenyl)acetonitrile are acidic due to the powerful electron-withdrawing effects of the adjacent nitrile group and the substituted phenyl ring. The presence of both a nitro group and a chlorine atom on the phenyl ring further enhances this acidity through inductive and resonance effects.

This increased acidity allows for the deprotonation of the alpha-carbon by a suitable base to form a stabilized carbanion. The negative charge on this carbanion is delocalized through resonance onto both the cyano group and the aromatic ring. siue.edu

Studies on the acidity of substituted phenylacetonitriles provide a quantitative basis for this phenomenon. For example, 2-(p-nitrophenyl)acetonitrile has a pKa of 12.3 in DMSO, which is significantly more acidic than unsubstituted phenylacetonitrile. uni-muenchen.de Given the similar electronic effects, the pKa of 2-(4-chloro-2-nitrophenyl)acetonitrile is expected to be in a comparable range, indicating that moderately strong bases are sufficient to generate the carbanion in significant concentrations. This carbanion is a potent nucleophile and can be used in various carbon-carbon bond-forming reactions. rsc.org

The cyanomethyl group can, under certain conditions, participate in radical reactions. The cyanomethyl radical (•CH₂CN) can be generated from simple precursors like acetonitrile or chloroacetonitrile (B46850) and used in synthesis, for example, in the 1,2-hydro(cyanomethylation) of alkenes. encyclopedia.pubrsc.org This radical adds across a double bond to form a new carbon-carbon bond.

However, the direct involvement of a complex molecule like 2-(4-chloro-2-nitrophenyl)acetonitrile as a source for a substituted cyanomethyl radical in radical-mediated cyanomethylation reactions is not a commonly reported transformation. The generation of radicals typically involves precursors that can easily undergo homolytic cleavage, and the stability of the resulting radical is a key factor. While theoretically possible, the synthetic utility of using this specific molecule as a radical source for cyanomethylation is not well-established in the reviewed literature. organic-chemistry.org

The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid or an amide intermediate under either acidic or basic conditions. lumenlearning.comchemistrysteps.com This transformation converts 2-(4-chloro-2-nitrophenyl)acetonitrile into 2-(4-chloro-2-nitrophenyl)acetic acid or 2-(4-chloro-2-nitrophenyl)acetamide, respectively.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. libretexts.org A series of proton transfers and tautomerization leads to the formation of an amide intermediate. chemistrysteps.com With continued heating in the aqueous acid, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. google.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. weebly.com Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com Under forcing conditions (e.g., heating), the amide undergoes further base-catalyzed hydrolysis to form a carboxylate salt. libretexts.org A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

These hydrolysis reactions provide a pathway to convert the cyanomethyl group into a carboxymethyl or carbamoylmethyl group, expanding the synthetic utility of the parent molecule.

Cyclization Reactions Involving the Nitrile Group

While the nitrile group in 2-(4-Chloro-2-nitrophenyl)acetonitrile is a key functional handle, its direct participation in cyclization reactions typically requires prior modification of the ortho-nitro group. The powerful electron-withdrawing nature of the nitro group deactivates the adjacent methylene group for certain base-catalyzed condensations and prevents the nucleophilic character required of the nitrogen atom for cyclization. Therefore, the most documented cyclization strategies involve an initial chemoselective reduction of the nitro group to an amino group, transforming the substrate into 2-(2-amino-4-chlorophenyl)acetonitrile. This intermediate is primed for a variety of intramolecular cyclization reactions to form heterocyclic systems.

One of the most prominent applications is in the synthesis of substituted indoles. The transformation follows the general principles of the Reissert indole (B1671886) synthesis, which traditionally starts from o-nitrotoluenes. wikipedia.orgresearchgate.net In this modified pathway, the 2-(2-amino-4-chlorophenyl)acetonitrile intermediate can undergo intramolecular cyclization. The amino group acts as an internal nucleophile, and while the exact mechanism can vary based on reaction conditions, it often involves the formation of an enamine or a related intermediate from the acetonitrile moiety, which then attacks the amino group or vice versa, leading to the formation of the indole ring. For instance, a palladium-catalyzed tandem addition/cyclization of related 2-(2-aminoaryl)acetonitriles with arylboronic acids has been shown to produce diverse indole skeletons.

Another significant cyclization pathway for the reduced intermediate, 2-(2-amino-4-chlorophenyl)acetonitrile, is the formation of quinoline derivatives. The synthesis of quinolines can be achieved through various condensation reactions where the amino group and the adjacent active methylene group of the acetonitrile moiety react with a suitable carbonyl compound or its equivalent. This approach allows for the construction of the second ring of the quinoline system.

It is important to note that direct cyclization without reducing the nitro group is not a commonly reported pathway. The reduction step is a critical prerequisite to unlock the cyclization potential of the molecule, highlighting the interplay between the functional groups.

Interplay of Functional Group Reactivity

The reactivity of 2-(4-Chloro-2-nitrophenyl)acetonitrile is a complex interplay of the electronic and steric properties of its three functional groups. The chloro, nitro, and nitrile moieties can each be targeted under specific reaction conditions, allowing for chemoselective transformations. Their combined influence also dictates the regioselectivity of reactions involving the aromatic ring.

The ability to selectively modify one functional group while leaving the others intact is crucial for the synthetic utility of 2-(4-Chloro-2-nitrophenyl)acetonitrile.

Reduction of the Nitro Group: The nitro group is often the most reactive site for reduction. Chemoselective reduction to an amine (NH2) group is a key transformation, as it opens up pathways for cyclization reactions to form indoles, quinolines, and other heterocycles. nih.govacs.org This reduction can be achieved while preserving the chloro and nitrile groups using various reagents. Catalytic hydrogenation with specific catalysts (e.g., PtO2 under certain conditions) or chemical reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media are effective. researchgate.net The resulting 2-(2-amino-4-chlorophenyl)acetonitrile is a valuable intermediate for further synthesis.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chloro substituent is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the ortho-nitro group and the para-cyanomethyl group. This allows for the displacement of the chloride ion by various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functionalities. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing groups. mdpi.com The conditions for this reaction can be controlled to avoid undesired reactions at the other functional groups.

Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (2-(4-chloro-2-nitrophenyl)acetic acid) or an amide intermediate. acs.org It can also be reduced to a primary amine (2-(4-chloro-2-nitrophenyl)ethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH4). These transformations are generally performed under conditions that might also affect the nitro or chloro groups, requiring careful selection of reagents and reaction parameters to achieve selectivity.

The following table summarizes the primary chemoselective transformations for each functional group.

| Functional Group | Transformation | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Nitro (-NO2) | Reduction | SnCl2/HCl; Fe/AcOH; H2, Pd/C | Amino (-NH2) | researchgate.net |

| Chloro (-Cl) | Nucleophilic Substitution | R-NH2, R-O-, R-S- | -NHR, -OR, -SR | mdpi.com |

| Nitrile (-CN) | Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid (-COOH) | acs.org |

| Nitrile (-CN) | Reduction | LiAlH4 | Primary Amine (-CH2NH2) | [ ] |

The regioselectivity of reactions involving the aromatic ring of 2-(4-Chloro-2-nitrophenyl)acetonitrile is governed by the combined steric and electronic influences of the substituents.

Electronic Effects: The nitro group is a powerful deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing resonance (-R) and inductive (-I) effects. Conversely, the chloro group is deactivating (-I effect) but ortho, para-directing (+R effect). The cyanomethyl group is also deactivating (-I effect). However, the most significant reactions for this substrate are nucleophilic aromatic substitutions (SNAr), not electrophilic ones. In SNAr, the electronic effects are reversed. The strong -R effect of the ortho-nitro group and the activating influence of the para-cyanomethyl group strongly stabilize the negative charge in the Meisenheimer intermediate, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.

Steric Effects: The nitro group at the C2 position exerts a significant steric hindrance on the adjacent C1 (ipso-carbon bearing the chloro group) and C3 positions. This steric crowding can influence the rate of nucleophilic attack at the C1 position by sterically bulky nucleophiles. For electrophilic substitutions, which are already highly disfavored, any potential attack would be sterically hindered at the positions ortho to existing large groups.

The interplay of these effects makes the C1 position the primary site for nucleophilic attack, leading to the substitution of the chloro group. The table below outlines the directing influence of each substituent on the aromatic ring.

| Substituent | Position | Electronic Effect | Directing Influence (SNAr) | Steric Hindrance |

|---|---|---|---|---|

| -Cl | C4 | -I, +R (Leaving Group) | Site of Substitution | Moderate |

| -NO2 | C2 (ortho to Cl) | -I, -R (Activating) | Strongly activates C4 | High at C1 and C3 |

| -CH2CN | C1 (para to Cl) | -I (Activating) | Activates C4 | Low at C4 |

Kinetic studies on nucleophilic aromatic substitution (SNAr) of substrates structurally analogous to 2-(4-Chloro-2-nitrophenyl)acetonitrile provide significant insight into its reaction mechanisms. A detailed kinetic study on the aminolysis of 4-Chloro-2-nitrophenyl benzoates reveals key mechanistic features that can be extrapolated to the title compound due to the identical arrangement of the chloro and nitro groups on the leaving group. koreascience.krresearchgate.net

For the reactions of these substrates with cyclic secondary amines, Linear Free Energy Relationships (LFERs) such as the Hammett and Brønsted equations have been applied.

Hammett and Yukawa-Tsuno Plots: In a study involving the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates, the Hammett plot for the reaction with piperidine was found to be nonlinear. koreascience.kr However, an excellent linear correlation was observed with the Yukawa-Tsuno plot, yielding a ρX value of 1.03 and an r value of 0.78. This indicates that the nonlinearity in the Hammett plot is not due to a change in the rate-determining step (RDS) but arises from the resonance stabilization of the ground state for substrates bearing an electron-donating group (EDG) in the non-leaving part of the molecule. The positive ρX value confirms that the reaction is accelerated by electron-withdrawing groups in the benzoyl moiety, which increase the electrophilicity of the carbonyl carbon.

Brønsted-Type Plots: The Brønsted-type plot for the reaction of 4-chloro-2-nitrophenyl benzoate with a series of cyclic secondary amines in acetonitrile was found to be linear, with a βnuc value of 0.69. koreascience.kr This high βnuc value suggests a significant degree of bond formation between the nucleophile (amine) and the electrophilic center in the transition state. A βnuc value of this magnitude is considered to be at the upper limit for reactions that proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step.

These kinetic data strongly suggest that the SNAr reactions at the chloro-substituted carbon of the 4-chloro-2-nitrophenyl moiety proceed through a highly associative, concerted transition state or a stepwise mechanism where the formation of the Meisenheimer intermediate is the rate-determining step.

The solvent plays a critical role in determining the mechanism and rate of reactions involving 2-(4-Chloro-2-nitrophenyl)acetonitrile, particularly in nucleophilic aromatic substitutions. The polarity and protic/aprotic nature of the solvent can stabilize or destabilize charged intermediates and transition states.

Kinetic studies on the analogous 4-chloro-2-nitrophenyl benzoates highlight a significant solvent effect. The aminolysis of this substrate in a protic, polar medium (H2O containing 20 mol% DMSO) was previously shown to proceed through a stepwise mechanism, evidenced by a curved Brønsted-type plot. koreascience.krresearchgate.net This curvature indicates a change in the rate-determining step (RDS) from the breakdown of the tetrahedral intermediate (T±) to its formation as the amine becomes more basic.

In contrast, when the reaction is conducted in acetonitrile (MeCN), a polar aprotic solvent, the Brønsted-type plot is linear. koreascience.kr This change suggests a shift in the reaction mechanism. Acetonitrile is less effective at solvating and stabilizing charged species compared to water. wikipedia.org Consequently, the zwitterionic tetrahedral intermediate (T±) is significantly destabilized in acetonitrile. This instability makes the formation of the intermediate energetically unfavorable, forcing the reaction to proceed through a concerted mechanism where the intermediate does not exist as a discrete species. This mechanistic shift is further supported by the observation that amines are less reactive in acetonitrile than in water, despite being more basic, because the concerted transition state in acetonitrile is higher in energy than the stepwise transition state in water. koreascience.kr

The following table summarizes the effect of solvent on the proposed reaction mechanism for SNAr at the 4-chloro-2-nitrophenyl core.

| Solvent System | Solvent Type | Intermediate (T±) Stability | Observed Brønsted Plot | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| H2O / DMSO | Polar Protic Mixture | Stabilized | Curved | Stepwise (RDS changes) | koreascience.krresearchgate.net |

| Acetonitrile (MeCN) | Polar Aprotic | Destabilized | Linear | Concerted | koreascience.kr |

Spectroscopic and Advanced Structural Characterization of 2 4 Chloro 2 Nitrophenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-(4-chloro-2-nitrophenyl)acetonitrile, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about its chemical environment.

The ¹H NMR spectrum of 2-(4-chloro-2-nitrophenyl)acetonitrile is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the ortho and para protons, causing them to resonate at a lower field (higher ppm). The chloro group (-Cl) is also electron-withdrawing but to a lesser extent.

The aromatic region will likely show a complex splitting pattern due to the coupling between the three adjacent protons. The proton ortho to the nitro group is expected to be the most deshielded. The methylene protons (-CH₂) will appear as a singlet, shifted downfield due to the electron-withdrawing effects of both the phenyl ring and the nitrile group (-CN).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Chloro-2-nitrophenyl)acetonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -NO₂) | 8.0 - 8.2 | Doublet |

| Aromatic H (meta to -NO₂) | 7.6 - 7.8 | Doublet of doublets |

| Aromatic H (ortho to -CH₂CN) | 7.4 - 7.6 | Doublet |

Note: Predicted values are based on the analysis of substituent effects and data from similar compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the phenyl ring are influenced by the attached functional groups. The carbon bearing the nitro group is expected to be significantly deshielded, while the carbon attached to the chloro group will also show a downfield shift. The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Chloro-2-nitrophenyl)acetonitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ | 148 - 152 |

| C-Cl | 135 - 138 |

| C-H (aromatic) | 125 - 134 |

| C-CH₂CN | 130 - 133 |

| -CH₂- | 20 - 25 |

Note: Predicted values are based on the analysis of substituent effects and data from similar compounds.

For the target molecule, 2-(4-chloro-2-nitrophenyl)acetonitrile, which is achiral, advanced NMR techniques for stereochemical assignment such as NOESY or ROESY are not directly applicable for determining stereoisomers. However, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments of the proton and carbon signals, respectively. A COSY spectrum would show correlations between the coupled aromatic protons, aiding in the definitive assignment of their positions on the phenyl ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups present in a molecule. The spectra of 2-(4-chloro-2-nitrophenyl)acetonitrile are expected to show characteristic absorption bands for the nitro, nitrile, chloro-aromatic, and aromatic C-H bonds.

The nitro group (-NO₂) will exhibit two strong stretching vibrations, an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The nitrile group (-C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band around 2240-2260 cm⁻¹. The C-Cl stretching vibration in the aromatic ring will be observed in the fingerprint region, typically between 1000 and 1100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring will appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR and Raman Vibrational Frequencies for 2-(4-Chloro-2-nitrophenyl)acetonitrile

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Nitrile (-C≡N) | Stretch | 2240 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Note: Data is based on typical frequency ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For 2-(4-chloro-2-nitrophenyl)acetonitrile (C₈H₅ClN₂O₂), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) would likely lead to fragmentation. Key fragmentation pathways could involve the loss of the nitro group (-NO₂), the nitrile group (-CN), or the entire acetonitrile side chain.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(4-Chloro-2-nitrophenyl)acetonitrile

| Fragment Ion | m/z (for ³⁵Cl) | Possible Structure |

|---|---|---|

| [M]⁺ | 196 | Molecular Ion |

| [M-NO₂]⁺ | 150 | [C₈H₅ClN]⁺ |

| [M-CN]⁺ | 170 | [C₇H₅ClNO₂]⁺ |

Note: The m/z values are nominal and based on the most abundant isotope of chlorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the chromophoric nitro group and the phenyl ring in 2-(4-chloro-2-nitrophenyl)acetonitrile will result in characteristic absorption bands in the UV-Vis spectrum. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system and a weaker n → π* transition associated with the nitro group. The solvent used can influence the position of these absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima for 2-(4-Chloro-2-nitrophenyl)acetonitrile

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | 250 - 280 |

Note: Predicted values are based on typical electronic transitions for nitroaromatic compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

While data for the target compound is unavailable, crystallographic studies on closely related structural analogs offer insights into the potential solid-state conformation. For instance, studies on various substituted phenylacetonitrile derivatives reveal common structural motifs and packing arrangements that could be extrapolated to 2-(4-Chloro-2-nitrophenyl)acetonitrile. However, without direct experimental evidence, any such comparisons remain speculative. The precise influence of the chloro and nitro substituents at the 4- and 2-positions, respectively, on the crystal packing and molecular geometry can only be confirmed through a dedicated X-ray diffraction analysis.

Table 4.5.1: Hypothetical Crystallographic Data for 2-(4-Chloro-2-nitrophenyl)acetonitrile

| Parameter | Hypothetical Value |

| Empirical formula | C₈H₅ClN₂O₂ |

| Formula weight | 196.59 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 11.789 |

| β (°) | 105.45 |

| Volume (ų) | 972.8 |

| Z | 4 |

| Calculated density (g/cm³) | 1.343 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be determined from an X-ray crystallography study. This data is not based on experimental results.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn confirms its empirical formula. For 2-(4-Chloro-2-nitrophenyl)acetonitrile, with a molecular formula of C₈H₅ClN₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The theoretical percentages are as follows:

Carbon (C): 48.88%

Hydrogen (H): 2.56%

Chlorine (Cl): 18.03%

Nitrogen (N): 14.25%

Oxygen (O): 16.28%

Experimental determination of these percentages is typically achieved through combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. The amounts of these products are then used to calculate the percentage of each element in the original sample. The percentage of chlorine is usually determined by other methods, such as titration after combustion.

A successful synthesis and purification of 2-(4-Chloro-2-nitrophenyl)acetonitrile would be validated by experimental elemental analysis results that are in close agreement with the calculated theoretical values, typically within a margin of ±0.4%.

Table 4.6.1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for C₈H₅ClN₂O₂

| Element | Theoretical (%) | Hypothetical Found (%) |

| Carbon | 48.88 | 48.92 |

| Hydrogen | 2.56 | 2.58 |

| Nitrogen | 14.25 | 14.21 |

Note: The "Hypothetical Found (%)" values are for illustrative purposes to show a typical result for a pure sample and are not based on actual experimental data for the named compound.

Computational Chemistry Studies of 2 4 Chloro 2 Nitrophenyl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(4-Chloro-2-nitrophenyl)acetonitrile to predict a range of properties from the ground state electron density.

The first step in most computational analyses is to determine the molecule's most stable three-dimensional shape, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the geometry of 2-(4-Chloro-2-nitrophenyl)acetonitrile is adjusted to find the lowest energy conformation on the potential energy surface. researchgate.net This process calculates the optimal bond lengths, bond angles, and dihedral angles that define the molecule's structure. The calculation is confirmed to have found a true minimum by performing a vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable structure. researchgate.net

The electronic structure is defined by the arrangement of electrons within the molecule. The presence of the electron-withdrawing chloro and nitro groups, along with the nitrile group, significantly influences the electron distribution across the benzene (B151609) ring and the acetonitrile (B52724) side chain.

Table 1: Predicted Optimized Geometrical Parameters for 2-(4-Chloro-2-nitrophenyl)acetonitrile (Note: As specific published data for this molecule is unavailable, this table represents typical parameters derived from computational models for analogous structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | ~1.74 Å |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-C (ring-CH2) | ~1.51 Å | |

| C-C (CH2-CN) | ~1.47 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| Bond Angles | O-N-O (nitro) | ~124° |

| C(ring)-C(ring)-N(nitro) | ~118° | |

| Dihedral Angle | C-C-N-O (nitro group twist) | ~20-40° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. scispace.com

Table 2: Key Reactivity Descriptors from FMO Analysis (Note: The values below are illustrative of what a DFT calculation would predict, as specific published data is unavailable.)

| Descriptor | Symbol | Significance | Predicted Value (Illustrative) |

| HOMO Energy | EHOMO | Electron donating capacity | ~ -7.5 eV |

| LUMO Energy | ELUMO | Electron accepting capacity | ~ -3.0 eV |

| HOMO-LUMO Gap | ΔE | Chemical reactivity/stability | ~ 4.5 eV |

| Chemical Potential | µ | Escaping tendency of electrons | ~ -5.25 eV |

| Global Hardness | η | Resistance to charge transfer | ~ 2.25 eV |

| Global Electrophilicity | ω | Propensity to accept electrons | ~ 3.06 eV |

A Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is mapped onto the electron density surface to reveal regions that are electron-rich or electron-poor. This analysis is crucial for predicting how the molecule will interact with other reagents, particularly in non-covalent interactions.

For 2-(4-Chloro-2-nitrophenyl)acetonitrile, the MESP map would show distinct regions of varying potential:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group due to the presence of lone pairs. researchgate.netyoutube.com

Positive Potential (Blue): These electron-poor areas are susceptible to nucleophilic attack. Such regions would be expected near the hydrogen atoms of the methylene (B1212753) bridge and on the aromatic ring, particularly the carbon atoms influenced by the electron-withdrawing substituents. youtube.com

The MESP map visually confirms the electronic effects of the substituents, highlighting the nitro group as a primary site for interaction with positive charges or electrophiles.

Quantum Mechanical (QM) Investigations into Reaction Pathways

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. Quantum mechanical methods are employed to map out potential reaction mechanisms, identify key intermediates, and calculate the energy barriers that govern reaction rates. ufl.edursc.org

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate—a "point of no return." escholarship.org Locating and characterizing this transient structure is essential for understanding reaction kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

The activation energy (Ea) is the energy difference between the reactants and the transition state. researchgate.net A lower activation energy implies a faster reaction rate. For reactions involving 2-(4-Chloro-2-nitrophenyl)acetonitrile, such as nucleophilic substitution on the aromatic ring, DFT calculations can determine the activation energies for different potential pathways, thereby predicting which reaction is kinetically favored. mdpi.com

Computational models allow for the comprehensive exploration of complex reaction mechanisms. escholarship.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface profile can be constructed for each plausible pathway. ufl.edu

For example, in the synthesis of heterocyclic compounds from 2-(4-Chloro-2-nitrophenyl)acetonitrile, multiple reaction pathways may exist. Computational modeling can elucidate the step-by-step mechanism, such as an initial nucleophilic attack followed by cyclization and elimination. A study on a related reaction between a furan (B31954) and a nitroalkene used DFT to analyze zwitterionic intermediates and rule out a previously proposed Diels-Alder pathway, demonstrating the power of computation to refine mechanistic understanding. mdpi.com By comparing the Gibbs free energies of activation for competing pathways, the model can predict the major product under thermodynamic or kinetic control, aligning with and explaining experimental observations. mdpi.com The formation of carbanions from related nitrophenylacetonitrile compounds has also been studied computationally, showing charge delocalization across the molecule, which is a key factor in its subsequent reactions. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the dynamic behavior and equilibrium properties of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. This can be used to understand conformational changes, diffusion, and the interactions between molecules. MC simulations, on the other hand, use random sampling to evaluate complex integrals and can be used to study the thermodynamic properties of a system.

A review of the scientific literature indicates that specific Molecular Dynamics or Monte Carlo simulation studies focused on the interactions of 2-(4-Chloro-2-nitrophenyl)acetonitrile have not been extensively reported. Such studies would be valuable for understanding its behavior in different solvent environments or its potential interactions with biological macromolecules, but dedicated research in this area appears to be limited.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical predictions can be correlated with experimental data to confirm molecular structures and to gain a deeper understanding of the vibrational and electronic properties of the compound.

For a definitive analysis, these calculated spectra would be compared against experimentally obtained data. For instance, a comparison of theoretical and experimental vibrational frequencies often requires a scaling factor to account for anharmonicity and other systematic errors in the calculations. The agreement between the predicted and experimental spectra would provide strong evidence for the calculated molecular structure and a detailed assignment of the spectral bands.

Unfortunately, due to the lack of published experimental and computational spectroscopic data specifically for 2-(4-Chloro-2-nitrophenyl)acetonitrile, a direct comparison and detailed data tables cannot be presented at this time. Research on structurally related molecules, such as other substituted nitrophenylacetonitriles, has demonstrated the power of this combined computational and experimental approach. These studies show that DFT calculations can achieve good agreement with experimental spectroscopic data, aiding in the precise assignment of vibrational modes and electronic transitions.

Advanced Synthetic Transformations and Derivatization Strategies Utilizing 2 4 Chloro 2 Nitrophenyl Acetonitrile

Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction

2-(4-Chloro-2-nitrophenyl)acetonitrile serves as a pivotal precursor for a variety of functionalized aromatic compounds. The reactivity of its nitro and nitrile groups allows for straightforward conversion into amine and carboxylic acid functionalities, which are fundamental components of many complex organic structures.

A primary transformation of 2-(4-Chloro-2-nitrophenyl)acetonitrile is the reduction of its nitro group to an aryl amine. This conversion is a cornerstone reaction in synthetic organic chemistry, as aromatic amines are themselves critical intermediates for pharmaceuticals, agrochemicals, and dyes. The reduction can be achieved using various reagents, offering pathways to 2-(2-Amino-4-chlorophenyl)acetonitrile.

Commonly employed methods for the reduction of nitroarenes are broadly applicable here. These include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Chemical reduction methods are also highly effective, utilizing reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄).

A notable one-pot synthesis method has been developed for a related compound, which involves a condensation reaction followed by a reduction step using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com This approach highlights the efficiency of converting nitroaromatics into their corresponding amino derivatives under controlled conditions. google.com The resulting 2-(2-amino-4-chlorophenyl)acetonitrile retains the reactive nitrile group, which can be further modified, making it a bifunctional intermediate for more elaborate molecular designs.

Table 1: Representative Reduction Methods for Nitroarenes to Aryl Amines

| Reagent System | Conditions | Comments |

| H₂, Pd/C | Methanol or Ethanol (B145695), Room Temperature | Common, high-yielding, and clean catalytic method. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Classic, cost-effective, and reliable "Béchamp reduction". |

| SnCl₂·2H₂O | Ethanol, Reflux | Effective method, particularly in laboratory-scale synthesis. |

| Hydrazine Hydrate, Catalyst | Solvent, 60-80 °C | Used in one-pot procedures for direct conversion. google.com |

The nitrile functional group (-C≡N) in 2-(4-Chloro-2-nitrophenyl)acetonitrile can be readily hydrolyzed to a carboxylic acid group (-COOH), yielding (4-Chloro-2-nitrophenyl)acetic acid. sigmaaldrich.combldpharm.com This transformation provides access to a class of substituted phenylacetic acids, which are important structural motifs in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).

Hydrolysis can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong mineral acid such as aqueous sulfuric acid or hydrochloric acid. The reaction proceeds through an intermediate amide which is subsequently hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis is usually carried out by refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt and isolate the carboxylic acid. Synthetic methods for preparing related 2-nitro-4-substituted phenylacetic acids often involve the hydrolysis of a benzyl (B1604629) cyanide precursor as the final step. google.com

Formation of Heterocyclic Compounds

The unique arrangement of reactive sites in 2-(4-Chloro-2-nitrophenyl)acetonitrile makes it an excellent starting material for the synthesis of various heterocyclic structures, particularly those containing nitrogen and sulfur.

The activated methylene (B1212753) group (the CH₂ between the phenyl ring and the nitrile) and the nitrile group itself are key to forming five-membered heterocyclic rings. Research has shown that monosubstituted acetonitriles can react with disulfur (B1233692) dichloride (S₂Cl₂) to produce 5-substituted-4-chloro-1,2,3-dithiazolium salts. nih.gov These dithiazolium salts are versatile intermediates that can be subsequently converted into other heterocycles. For example, treatment of these salts with aqueous ammonia (B1221849) can lead to the formation of 4-substituted-3-chloro-1,2,5-thiadiazoles. nih.gov This methodology provides a direct route from an acetonitrile (B52724) derivative to substituted thiadiazole and dithiazole ring systems, which are prevalent in medicinal chemistry. organic-chemistry.orgnih.govrsc.org

Table 2: Heterocycle Synthesis from Acetonitrile Precursors

| Reagents | Intermediate Product | Final Product | Reference |

| Disulfur dichloride (S₂Cl₂) | 5-substituted-4-chloro-1,2,3-dithiazolium chloride | N/A | nih.gov |

| 1. S₂Cl₂ 2. Aqueous Ammonia | 5-substituted-4-chloro-1,2,3-dithiazolium chloride | 4-substituted-3-chloro-1,2,5-thiadiazole | nih.gov |

2-(4-Chloro-2-nitrophenyl)acetonitrile is an ideal substrate for constructing fused bicyclic and polycyclic systems through intramolecular cyclization reactions. A common and powerful strategy involves the reductive cyclization of the ortho-nitro group with the side chain.

For this to occur, the nitrile group is often first transformed. For instance, hydrolysis of the nitrile to the corresponding (4-Chloro-2-nitrophenyl)acetic acid, followed by reduction of the nitro group, can lead to an intermediate that spontaneously cyclizes. The reduction of 2-nitrophenylacetic acid derivatives is known to yield anilines that readily undergo intramolecular condensation to form lactams (cyclic amides), a core structure in many pharmaceuticals. wikipedia.org

Furthermore, more complex fused systems can be accessed. The reaction of a related precursor, 4-chloro-3-nitrocoumarin, with α-bromoacetophenone involves a base-mediated reductive coupling followed by an intramolecular cyclization that builds a pyrrole (B145914) ring fused to the coumarin (B35378) system. rsc.org This illustrates how the nitro group can direct coupling and cyclization reactions. Such strategies, applied to derivatives of 2-(4-Chloro-2-nitrophenyl)acetonitrile, could provide access to a variety of fused heterocycles like quinolines, indoles, and benzisoxazoles, which are privileged scaffolds in drug discovery.

Development of New Building Blocks for Materials Science

While primarily explored in the context of pharmaceutical and agrochemical synthesis, the rich functionality of 2-(4-Chloro-2-nitrophenyl)acetonitrile makes it a promising building block for materials science. matrixscientific.com Acetonitrile derivatives, in general, are considered valuable building blocks for creating molecules with specific electronic and photophysical properties. ntnu.noresearchgate.netchemicalbook.com

The combination of an electron-withdrawing nitro group, a versatile nitrile function, and a modifiable chloro-substituent on an aromatic ring offers multiple handles for polymerization or for creating functional dyes, liquid crystals, or components of organic electronic devices. The nitro group can be converted to an amino group, providing a site for forming polyamides or polyimides. The nitrile group can participate in cycloaddition reactions or be converted to other functionalities suitable for creating conjugated systems. The reactivity of the compound allows it to be a precursor for more complex monomers or functional units that can be incorporated into advanced materials. Nitro compounds are recognized as indispensable building blocks for creating a wide array of functional molecules, and the unique substitution pattern of 2-(4-Chloro-2-nitrophenyl)acetonitrile positions it as a candidate for the development of novel materials with tailored properties. frontiersin.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of 2-(4-Chloro-2-nitrophenyl)acetonitrile are prime areas for the application of novel catalytic systems. Current research into related compounds suggests significant potential for innovation. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used for the synthesis of complex biphenyl structures from similar chlorinated nitroaromatic precursors. google.comresearchgate.net Future efforts could focus on developing more robust and versatile palladium catalysts, perhaps utilizing advanced phosphine ligands, to improve yields and broaden the scope of accessible derivatives. researchgate.net

Furthermore, transformations targeting the nitro group represent a key area for development. Homogeneous catalysis using transition metals like titanium has shown promise for the selective N-formylation of nitroarenes using CO2 as a C1 source. acs.org Applying similar catalytic strategies to 2-(4-Chloro-2-nitrophenyl)acetonitrile could provide direct and efficient routes to novel functionalized products. Research into nanocatalysts and single-atom catalysts may also offer enhanced reactivity and selectivity, minimizing waste and improving reaction conditions.

| Catalyst Type | Potential Application | Rationale |

| Palladium Complexes | C-C and C-N cross-coupling reactions | Proven effectiveness in activating aryl chlorides for creating more complex molecular scaffolds. google.comresearchgate.net |

| Titanium Complexes | Selective reduction/transformation of the nitro group | Offers pathways for N-formylation and other selective reductions under sustainable conditions. acs.org |

| Nanocatalysts | Hydrogenation and other transformations | High surface area and unique electronic properties can lead to higher activity and selectivity at lower temperatures and pressures. |

| Biocatalysts (Enzymes) | Asymmetric reductions and functionalizations | Provides high stereoselectivity under mild, environmentally friendly conditions, reducing the need for hazardous reagents. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow chemistry, which offers significant advantages in safety, efficiency, and scalability. chemrxiv.orgnih.gov The synthesis of 2-(4-Chloro-2-nitrophenyl)acetonitrile, which involves nitration and handling of potentially energetic intermediates, is an ideal candidate for this technology. Flow reactors provide superior heat and mass transfer, minimizing the risks associated with exothermic reactions and enabling access to reaction conditions that are unsafe in large-scale batch reactors. nih.govsoci.org

Automated synthesis platforms integrated with flow reactors can accelerate reaction optimization. d-nb.infochemrxiv.org By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, these systems can rapidly identify optimal conditions with minimal manual intervention. soci.org This "Synthesis 4.0" approach, combining flow chemistry with automation and machine learning, will be instrumental in developing highly efficient and robust processes for the production and derivatization of 2-(4-Chloro-2-nitrophenyl)acetonitrile. chemrxiv.org

Advanced Mechanistic Investigations using Real-time Spectroscopy